

Technical Guide: Methyl N-Boc-2-bromo-5sulfamoylbenzoate

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Compound of Interest

Compound Name:

Methyl N-Boc-2-bromo-5sulfamoylbenzoate

Cat. No.:

B572592

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CAS Number: 1272756-19-0

An In-depth Profile for Chemical Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**, a key intermediate in organic synthesis, particularly relevant to pharmaceutical and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its relationship with its precursor, Methyl 2-bromo-5-sulfamoylbenzoate.

Core Compound Data

Quantitative data for **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate** and its immediate precursor are summarized below for clarity and comparison.



Property	Methyl N-Boc-2-bromo-5- sulfamoylbenzoate	Methyl 2-bromo-5- sulfamoylbenzoate (Precursor)
CAS Number	1272756-19-0	924867-88-9[1][2][3][4]
Molecular Formula	C13H16BrNO6S	C ₈ H ₈ BrNO ₄ S[2]
Molecular Weight	394.24 g/mol	294.12 g/mol [2]
Purity	≥95%	≥95%[2]
Functional Groups	Bromine, N-Boc protected Sulfamoyl, Methyl Ester	Bromine, Sulfamoyl, Methyl Ester[2]
Primary Applications	Intermediate in pharmaceutical synthesis	Intermediate for synthesizing bioactive sulfonamide derivatives[2]

Synthetic Protocol: N-tert-Butoxycarbonylation

The synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate** is achieved through the protection of the sulfonamide group of its precursor, Methyl 2-bromo-5-sulfamoylbenzoate, using di-tert-butyl dicarbonate (Boc anhydride). The following is a detailed, representative experimental protocol based on established methods for N-Boc protection of amines and sulfonamides.[5][6]

Materials and Reagents:

- Methyl 2-bromo-5-sulfamoylbenzoate (1.0 equivalent)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
- 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
- Triethylamine (TEA) (1.2 equivalents)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution



- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (for extraction)
- Hexanes (for purification)

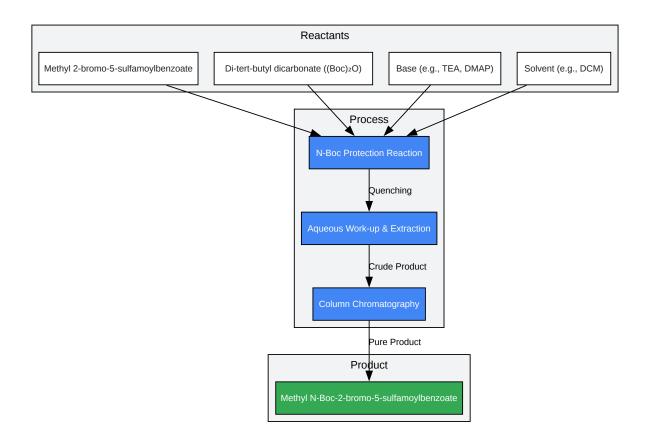
Experimental Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
- Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM at 0 °C (ice bath).
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Final Purification: The resulting residue can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**.

Synthetic Workflow Diagram



The following diagram illustrates the key steps in the synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate** from its precursor.



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Caption: Synthetic workflow for N-Boc protection.

Applications and Significance

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-



coupling reactions such as Suzuki and Heck couplings.[2] The Boc-protected sulfonamide group provides a stable, yet readily deprotectable, moiety, which is crucial in multi-step syntheses of complex target molecules, particularly in the development of novel pharmaceutical agents. The methyl ester can also be hydrolyzed or converted to other functional groups as required by the synthetic route. This trifunctional nature makes it a versatile intermediate for creating libraries of compounds for drug discovery and material science applications.[2]

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